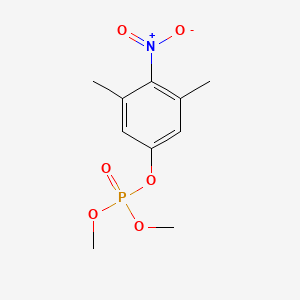
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a chemical compound with the molecular formula C10H14NO6P. It is a derivative of phosphoric acid and is characterized by the presence of dimethyl and nitrophenyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester typically involves the reaction of 3,5-dimethyl-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and 3,5-dimethyl-4-nitrophenol.
Reduction: Phosphoric acid, dimethyl 3,5-dimethyl-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester bond can be hydrolyzed, releasing active metabolites that exert their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the additional methyl groups on the phenyl ring.
Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester: Contains a single methyl group on the phenyl ring.
Phosphoric acid, dimethyl 3-chloro-4-nitrophenyl ester: Contains a chloro group instead of methyl groups.
Uniqueness
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its physical properties, stability, and biological activity compared to similar compounds.
Propiedades
Número CAS |
50590-06-2 |
|---|---|
Fórmula molecular |
C10H14NO6P |
Peso molecular |
275.19 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |
Clave InChI |
CSEMVYTXVZNGDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
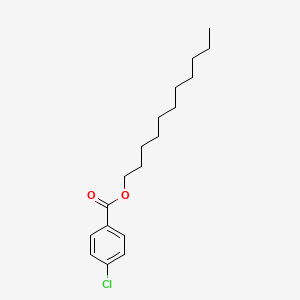


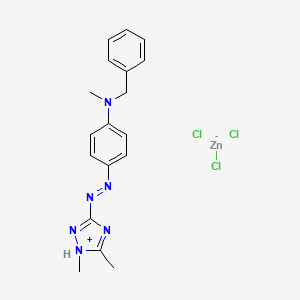
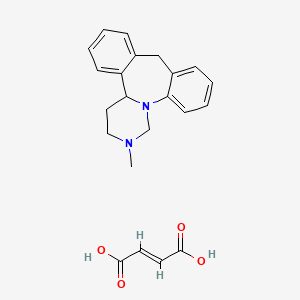
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
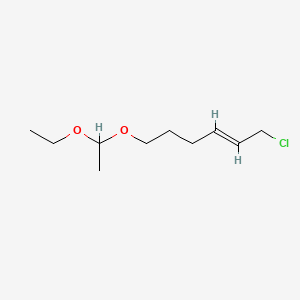
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
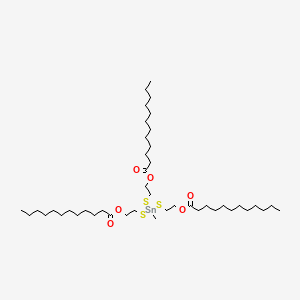
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
